Methyl 3-aminobenzoate hydrochloride
Overview
Description
Methyl 3-aminobenzoate, also known as Methyl-m-aminobenzoate, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 . It is known to form crystals or chunks and is white to brown in color .
Molecular Structure Analysis
The molecular formula of Methyl 3-aminobenzoate is C8H9NO2 . The SMILES string representation is COC(=O)c1cccc(N)c1 .Physical And Chemical Properties Analysis
Methyl 3-aminobenzoate is known to form crystals or chunks and is white to brown in color . It has a melting point of ≥42 °C . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : Methyl 3-aminobenzoate hydrochloride is synthesized through various chemical processes. For instance, the synthesis of methyl 4-isonicotinamidobenzoate involves the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride (Zhang & Zhao, 2010).
- Chemical Structure and Properties : The compound exhibits specific structural characteristics, such as planarity and inclination angles between molecular rings, which are crucial for its chemical behavior and potential applications (Zhang & Zhao, 2010).
Applications in Fluorescence and Imaging
- Fluorescent Sensor Development : Methyl 3-aminobenzoate derivatives are used in developing fluorescent sensors. For example, a fluorogenic chemosensor based on an o-aminophenol derivative exhibits high selectivity and sensitivity towards specific metal ions, demonstrating its potential in detecting trace amounts of these ions (Ye et al., 2014).
- Living Cell Imaging : These fluorescent sensors, including derivatives of methyl 3-aminobenzoate, can be applied in bio-imaging, such as detecting specific ions in human cancer cell lines, highlighting their utility in biological and medical research (Ye et al., 2014).
Role in Antibiotic Biosynthesis
- Synthesis of Antibiotic Precursors : Methyl 3-aminobenzoate is involved in the synthesis of chlorinated analogs required for studying the biosynthesis of certain antibiotics. This demonstrates its significance in developing and understanding antibiotic compounds (Becker, 1984).
Innovative Synthesis Methods
- Continuous-Flow Diazotization : Methyl 3-aminobenzoate is used in innovative synthesis methods like continuous-flow diazotization, demonstrating advances in chemical synthesis techniques and their efficiency (Yu et al., 2016).
Pharmaceutical Research
- Anticonvulsant Activity Studies : Derivatives of methyl 3-aminobenzoate, like 3-aminoquinazolines, have been synthesized and evaluated for their potential anticonvulsant activity, indicating the role of this compound in pharmaceutical research (Tita & Kornet, 1988).
Safety And Hazards
Methyl 3-aminobenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-aminobenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBOCKNQMSJDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481892 | |
Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminobenzoate hydrochloride | |
CAS RN |
87360-24-5 | |
Record name | Benzoic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87360-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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